![molecular formula C28H32N2O3S B4396034 4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4396034.png)
4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine
Description
Synthesis Analysis
Synthesis of piperidine derivatives, including those related to "4-benzyl-1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}piperidine," involves strategic methods to incorporate the benzyl, naphthylsulfonyl, and piperidinyl groups. Techniques include the use of polymer-bound precursors for substituted divinyl ketones in heterocyclization reactions with amines, revealing efficient pathways for constructing 2-substituted-piperidin-4-one derivatives on solid support (Barco et al., 1998).
Molecular Structure Analysis
The molecular structure of piperidine derivatives has been explored through various studies, emphasizing the significance of intermolecular and intramolecular interactions. For instance, crystallographic analysis of related compounds highlights the role of hydrogen bonding and supramolecular synthons in stabilizing the crystal structures, indicating a complex interplay of non-covalent interactions in the molecular architecture of piperidine and naphthalene derivatives (Jin et al., 2015).
properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3S/c31-28(29-16-12-23(13-17-29)20-22-6-2-1-3-7-22)25-14-18-30(19-15-25)34(32,33)27-11-10-24-8-4-5-9-26(24)21-27/h1-11,21,23,25H,12-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDYBOCFTWBFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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